molecular formula C10H9F3O4 B1528496 Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate CAS No. 1480321-04-7

Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate

Cat. No. B1528496
CAS RN: 1480321-04-7
M. Wt: 250.17 g/mol
InChI Key: YELXZYSOIPRHPE-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate” is an organic compound with the chemical formula C10H9F3O4. It is also known as methyl 3-(trifluoromethoxy)phenylhydroxyacetate or 3-[(trifluoromethoxy)phenyl]glycolic acid methyl ester. It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of “Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate” is 250.17 . Its IUPAC name is methyl hydroxy [3- (trifluoromethoxy)phenyl]acetate . The InChI code for this compound is 1S/C10H9F3O4/c1-16-9 (15)8 (14)6-3-2-4-7 (5-6)17-10 (11,12)13/h2-5,8,14H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate” is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

One significant application of related compounds involves the high-yielding synthesis of methyl orthoformate-protected hydroxytyrosol and its use in preparing hydroxytyrosyl acetate. This process involves stabilizing hydroxytyrosol against oxidation, facilitating its easy purification and long-term storage. The protective group's hydrolysis under physiological conditions allows the release of the active principle, demonstrating the compound's utility in organic synthesis and potential biomedical applications (A. Gambacorta, D. Tofani, & A. Migliorini, 2007).

Medicinal Chemistry

In medicinal chemistry, compounds such as "Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate" and its derivatives show promising applications. For instance, research on "Westerdijkin A," a new hydroxyphenylacetic acid derivative from a deep-sea fungus, revealed its weak inhibitory activities towards certain cancer cell lines, showcasing the potential for developing new anticancer drugs (Mangaladoss Fredimoses et al., 2015).

Electrochemical Applications

Electrochemical fluorination and radiofluorination using derivatives of the compound have been explored, highlighting the role of such chemical entities in synthesizing fluorinated organic compounds. This process is crucial for developing radiopharmaceuticals and other fluorine-containing materials, indicating the compound's utility in electrochemistry and radiochemistry (Mehrdad Balandeh et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-16-9(15)8(14)6-3-2-4-7(5-6)17-10(11,12)13/h2-5,8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELXZYSOIPRHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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